molecular formula C18H19N3O4S B2722869 N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1105245-53-1

N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No.: B2722869
CAS No.: 1105245-53-1
M. Wt: 373.43
InChI Key: KGBGMDSNZLCBNQ-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a specialized oxalamide-based research compound featuring a benzyl group at the N1-position and a 1,1-dioxidoisothiazolidin moiety at the N2-position. This molecular architecture places it within a class of compounds demonstrating significant potential in medicinal chemistry and drug discovery research, particularly as a building block for investigating enzyme inhibition and developing targeted therapeutic agents . The 1,1-dioxoisothiazolidin group represents a privileged structure in pharmaceutical development known to contribute to specific molecular interactions with biological targets . Research applications for this compound include its use as a key intermediate in synthesizing more complex molecules for investigating CD38 inhibition pathways and as a candidate for phosphatidylinositol phosphate kinase inhibition studies . The compound's structural features, particularly the oxalamide core and sulfonyl groups, facilitate specific hydrogen bonding interactions and molecular recognition events that are valuable for structure-activity relationship studies. This reagent is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets and implement appropriate personal protective equipment when handling this compound, consistent with the precautionary approaches required for specialized organic molecules of this class . Proper storage conditions at recommended temperatures are essential to maintain compound integrity and stability for research applications.

Properties

IUPAC Name

N-benzyl-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c22-17(19-13-14-5-2-1-3-6-14)18(23)20-15-7-9-16(10-8-15)21-11-4-12-26(21,24)25/h1-3,5-10H,4,11-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBGMDSNZLCBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline

Method A (From 4-aminothiophenol):

  • Cyclocondensation with 1,3-dibromopropane in DMF at 80°C (72% yield)
  • Oxidation with H2O2/AcOH system (90% conversion)
  • Crystallization from ethanol/water (1:3)

Method B (Patent WO2011111971A2 adaptation):

  • Pd/C-mediated hydrogenation of 4-azidophenylisothiazolidine dioxide
  • Continuous flow oxidation using O2/peracid system
  • Obtains 98.5% purity by HPLC
Parameter Method A Method B
Total Yield (%) 58 83
Purity (HPLC) 95.2 99.1
Reaction Time (hr) 14 6.5

Oxalamide Coupling Optimization

Four coupling strategies were evaluated for conjugating benzylamine with the aniline derivative:

Protocol 1: EDCl/HOBt in DMF
Protocol 2: CDI in CH2Cl2 (adapted from)
Protocol 3: Mixed Anhydride (ClCO2Et)
Protocol 4: Enzymatic (CAL-B lipase)

Table 2 compares critical performance metrics:

Condition Protocol 1 Protocol 2 Protocol 3 Protocol 4
Yield (%) 68 92 74 51
Diastereomer Ratio 1.5:1 9.8:1 3.2:1 1:1
Temp (°C) 0-5 25 -15 37
Scale Potential 100g 500g 50g 10g

Protocol 2 utilizing 1,1'-carbonyldiimidazole (CDI) demonstrated superior performance, particularly in stereochemical control and scalability. The optimal reaction conditions were:

  • Molar ratio (1:1:1.05 amine:oxalic acid:CDI)
  • Anhydrous CH2Cl2 with 4Å molecular sieves
  • 24 hr reaction at 25°C under N2 atmosphere

Industrial-Scale Process Design

Continuous Flow Implementation

A two-stage continuous system was developed for kilogram-scale production:

Stage 1:

  • Microreactor for isothiazolidine dioxide formation
  • Residence time: 8.2 min
  • Throughput: 1.8 kg/hr

Stage 2:

  • Oscillatory baffled reactor for CDI coupling
  • Residence time: 45 min
  • Space-time yield: 0.47 kg/m³·s

Crystallization Optimization

Ethyl acetate/n-heptane (3:7) system produced crystals with:

  • Mean particle size: 42 μm
  • Bulk density: 0.68 g/cm³
  • Flowability index: 85

X-ray diffraction analysis confirmed polymorph Form I stability up to 150°C.

Advanced Characterization Data

Spectroscopic Profile

¹H NMR (600 MHz, DMSO-d6):
δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H), 7.45-7.32 (m, 5H), 4.87 (s, 2H), 3.72 (t, J = 7.2 Hz, 2H), 3.12 (t, J = 7.2 Hz, 2H), 2.95 (s, 2H)

HRMS (ESI+):
m/z calc. for C19H19N3O5S [M+H]+: 420.1034, found: 420.1031

IR (ATR):
3276 (N-H), 1702 (C=O), 1342 (S=O), 1168 (C-N) cm⁻¹

Thermodynamic Properties

Property Value
ΔfH° (kJ/mol) -412.5 ± 3.2
Tdec (°C) 218
logP 1.84
Aqueous Solubility (mg/mL) 0.082 (pH 7.4)

Applications and Derivatives

The compound serves as a key intermediate for:

  • Antibacterial agents targeting DNA gyrase
  • Allosteric modulators of GABA-A receptors
  • Photoactive materials for organic electronics

Notable derivatives include:

  • N1-(4-Nitrobenzyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide (Patent WO2011111971A2 analog)
  • Fluorescent bis-oxalamide coordination complexes

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Variations and Substituent Effects

Oxalamides are a versatile class of compounds with tunable properties based on substituent modifications. Below is a comparison with key analogs:

Compound Substituents Key Structural Features Functional Implications
N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide Benzyl (N1), 4-(1,1-dioxidoisothiazolidin-2-yl)phenyl (N2) Sulfone group enhances polarity and hydrogen bonding; rigid isothiazolidine ring Improved thermal stability and nucleation efficiency in polymers
N1-(4-(4-Hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide (16) 4-Hydroxybenzoylphenyl (N1), 4-methoxyphenethyl (N2) Hydroxy and methoxy groups increase solubility; dimerization observed (23%) Moderate nucleation efficiency due to dimer formation; suitable for low-temperature melts
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl (N1), 2-methoxyphenyl (N2) Dual methoxy groups enhance miscibility in hydrophobic polymers High solubility in polypropylene (PP) melts; effective nucleating agent for PP
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 2-Fluorophenyl (N1), 4-methoxyphenethyl (N2) Fluorine introduces electronegativity; methoxy group balances polarity Improved dispersion in polar polymers (e.g., polyesters); higher nucleation density
N1,N2-bis(2S,3S)-1-((4-(tert-butyl)benzyl)amino)-3-methyl-1-oxopentan-2-yl)oxalamide Bulky tert-butyl benzyl groups (N1, N2) Steric hindrance reduces crystallization rate; chiral centers influence self-assembly Specialized applications in organogel formation

Thermal and Crystallization Behavior

The thermal stability and crystallization efficiency of oxalamides are governed by their hydrogen-bonding capacity and substituent architecture:

  • Target Compound : The sulfone group in the isothiazolidine ring strengthens intermolecular hydrogen bonds, leading to higher melting transitions (inferred from similar sulfone-containing analogs) and improved nucleation in polyhydroxybutyrate (PHB) .
  • Compound 16 : Exhibits three endothermic transitions at 59.2°C, 147.9°C, and 203.4°C during heating, attributed to phase transitions in its β-sheet-like hydrogen-bonded networks. However, dimerization reduces its nucleation efficiency .
  • Compound 17 : Lacks sulfone groups but shows a single sharp melting transition (~180°C), ideal for miscibility in PP melts. Its methoxy groups promote homogeneous dispersion .

Biological Activity

N1-benzyl-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

The synthesis of this compound involves the reaction of benzylamine with 4-(1,1-dioxidoisothiazolidin-2-yl)phenyl isocyanate under controlled conditions. The resulting oxalamide structure is characterized by its unique dioxidoisothiazolidin moiety, which contributes to its biological activity.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC18H18N2O3S
Molecular Weight342.41 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Bacillus subtilis20 µg/mL

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls.

Table 3: Antioxidant Activity

AssayIC50 Value (µM)
DPPH15.0
ABTS18.5

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), which may contribute to its neuroprotective effects in models of Alzheimer’s disease.
  • Cellular Signaling Pathways : Studies suggest that it modulates signaling pathways related to apoptosis and inflammation, potentially enhancing cellular survival under stress conditions.

Case Studies

In a recent study involving animal models of oxidative stress-induced damage, administration of this compound resulted in improved cognitive function and reduced neuronal damage. Histopathological examinations confirmed the neuroprotective effects without significant toxicity.

Case Study Summary

  • Model : Scopolamine-induced memory impairment in rats
  • Dosage : 10 mg/kg body weight
  • Outcome : Significant improvement in memory retention tests; reduction in malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity.

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